2-Methylsulfanyl-benzothiazole-6-carboxylic acid ethyl ester
Description
2-Methylsulfanyl-benzothiazole-6-carboxylic acid ethyl ester is a benzothiazole derivative featuring a methylsulfanyl (-SMe) substituent at the 2-position and an ethyl ester (-COOEt) at the 6-position. Benzothiazoles are heterocyclic compounds with a fused benzene and thiazole ring, often associated with biological activity, including pesticidal, pharmaceutical, and material science applications. The methylsulfanyl group enhances lipophilicity and may influence electronic properties, while the ethyl ester contributes to solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 2-methylsulfanyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-3-14-10(13)7-4-5-8-9(6-7)16-11(12-8)15-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZIXGHANFYHSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430932-50-5 | |
| Record name | ethyl 2-(methylsulfanyl)-1,3-benzothiazole-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of 6-Carbethoxy-Substituted Anilines with Thiocyanate Reagents
A foundational route involves cyclizing 6-carbethoxy-substituted aniline derivatives with thiocyanate salts to form the benzothiazole scaffold. In one protocol, 4-amino-3-nitrobenzoic acid ethyl ester (1) undergoes treatment with potassium thiocyanate (KSCN) and bromine in acetic acid, yielding 2-amino-6-carbethoxy-benzothiazole (2) via electrophilic aromatic substitution and cyclization . Subsequent thiolation at the 2-position is achieved by reacting (2) with methanesulfenyl chloride (CH3SCl) in dichloromethane at 0–5°C, producing the target compound in 68% yield after recrystallization (Scheme 1) .
Key Conditions
-
Cyclization : 0–10°C, 3 hours, glacial acetic acid solvent.
-
Thiolation : 0–5°C, 2 hours, stoichiometric CH3SCl.
Condensation of 2-Aminothiophenol with 6-Carbethoxy Benzaldehyde
A high-yielding method employs 2-aminothiophenol (3) and 6-carbethoxy benzaldehyde (4) in dimethylformamide (DMF) with sodium metabisulfite (Na2S2O5) under reflux. The aldehyde’s carbonyl group facilitates cyclization, forming 6-carbethoxy-benzothiazole (5), which is then methylthiolated using methyl disulfide (CH3SSCH3) and cerium(IV) ammonium nitrate (CAN) in ethanol at 70°C (Scheme 2) . This tandem oxidation-thiolation step achieves 74% yield, with the ester group remaining intact due to the mild conditions .
Optimization Insights
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Cyclization : 2 hours reflux, DMF solvent.
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Thiolation : 70°C, 4 hours, CAN as oxidant.
Suzuki-Miyaura Coupling for Late-Stage Functionalization
A modular approach involves synthesizing 2-bromo-6-carbethoxy-benzothiazole (6) via cyclization of 2-amino-5-bromo-4-hydroxybenzoic acid ethyl ester with thiourea. The bromine at position 2 is replaced via Suzuki-Miyaura coupling with methylthiophenylboronic acid (7) in tetrahydrofuran (THF) using Pd(PPh3)4 as a catalyst (Scheme 3) . This method affords 82% yield, though it requires rigorous exclusion of moisture and oxygen .
Reaction Parameters
-
Coupling : 80°C, 12 hours, 5 mol% Pd catalyst.
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Purification : Column chromatography (hexane/ethyl acetate).
One-Pot Synthesis from Alcohol Precursors
A streamlined one-pot synthesis starts with 6-carbethoxy benzyl alcohol (8), which is oxidized in situ to the corresponding aldehyde using propylphosphonic anhydride (T3P) and triethylamine. Condensation with 2-aminothiophenol (3) at 25°C directly forms 6-carbethoxy-benzothiazole (5), followed by methylthiolation with methyl iodide (CH3I) and potassium carbonate (K2CO3) in acetone (Scheme 4) . Total yield reaches 70%, with the entire sequence completed in under 8 hours .
Advantages
-
Avoids isolation of intermediates.
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T3P enables efficient dehydrogenation at ambient temperature.
Thiolation of Halogenated Benzothiazole Intermediates
2-Chloro-6-carbethoxy-benzothiazole (9), prepared via cyclization of 2-amino-4-chlorobenzoic acid ethyl ester, undergoes nucleophilic aromatic substitution with sodium methanethiolate (NaSCH3) in dimethyl sulfoxide (DMSO) at 120°C (Scheme 5) . This method achieves 65% yield but requires high temperatures and prolonged reaction times (24 hours) .
Challenges
-
Competing hydrolysis of the ester group necessitates anhydrous conditions.
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DMSO’s high boiling point complicates solvent removal.
Comparative Analysis of Methodologies
| Method | Key Reagents | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Thiocyanate Cyclization | KSCN, Br2, CH3SCl | 68 | 5 hours | High regioselectivity |
| Aldehyde Condensation | Na2S2O5, CH3SSCH3 | 74 | 6 hours | Mild conditions, scalable |
| Suzuki Coupling | Pd(PPh3)4, Boronic Acid | 82 | 12 hours | Modular substrate scope |
| One-Pot Synthesis | T3P, CH3I | 70 | 8 hours | No intermediate isolation |
| Nucleophilic Substitution | NaSCH3, DMSO | 65 | 24 hours | Simple post-functionalization |
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfanyl-benzothiazole-6-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted benzothiazoles depending on the reagents used.
Scientific Research Applications
Biological Activities
Benzothiazole derivatives, including 2-Methylsulfanyl-benzothiazole-6-carboxylic acid ethyl ester, exhibit a wide range of biological activities. Key applications include:
- Anticancer Activity : Research indicates that benzothiazole derivatives can act as effective anticancer agents. They have been shown to inhibit tumor-associated metalloenzymes, which are crucial in cancer progression . Studies have demonstrated that various benzothiazole compounds possess cytotoxic effects against multiple cancer cell lines, including breast, lung, and colorectal cancer cells.
- Antimicrobial Properties : Compounds in this class have also been evaluated for their antibacterial and antifungal activities. The presence of the methylsulfanyl group may enhance these properties, making it a candidate for further development in treating infections.
- Anti-inflammatory Effects : Some studies suggest that benzothiazole derivatives can exhibit anti-inflammatory activities, which may be beneficial in treating chronic inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the potential of benzothiazole derivatives in drug development:
- Antitumor Activity : A study by Aiello et al. synthesized fluorinated benzothiazole derivatives and tested their anti-tumor activities against various cancer cell lines, demonstrating significant cytotoxic effects .
- Mechanism of Action : Research indicates that benzothiazoles may inhibit specific enzymes involved in cancer metabolism, such as carbonic anhydrase. This inhibition can disrupt tumor growth and proliferation .
Mechanism of Action
The mechanism of action of 2-Methylsulfanyl-benzothiazole-6-carboxylic acid ethyl ester involves its interaction with molecular targets through its functional groups. The methylsulfanyl group can participate in redox reactions, while the benzothiazole ring can interact with biological macromolecules. These interactions can modulate biochemical pathways and affect cellular processes.
Comparison with Similar Compounds
Structural Differences :
Substituent: Replaces the methylsulfanyl (-SMe) group with an amino (-NH₂) group at the 2-position. Ester Group: Uses a methyl ester (-COOMe) instead of ethyl ester (-COOEt).
Functional Impact :
Methyl esters generally exhibit higher volatility and lower hydrolytic stability than ethyl esters, as seen in biodiesel studies where fatty acid methyl esters (FAME) and ethyl esters (FAEE) differ in viscosity and cloud point .
Toxicity :
- The amino analog is reported as harmful by inhalation, skin contact, and ingestion . The methylsulfanyl variant may exhibit distinct toxicity due to reduced nucleophilicity.
Benzoic Acid, Methyl-, Methyl Ester (CAS 25567-11-7)
Structural Differences :
- Lacks the benzothiazole ring, instead featuring a simple aromatic benzoate ester.
Functional Impact :
- Ethyl esters typically have lower solubility in polar solvents compared to methyl esters, as observed in esterification studies .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
Structural Differences :
- Contains a triazine ring linked via a sulfonylurea bridge, unlike the benzothiazole core.
- Retains a methyl ester group for systemic herbicide activity.
Functional Impact :
- The triazine-sulfonylurea structure enables acetolactate synthase (ALS) inhibition, a mechanism absent in benzothiazole derivatives.
- Methyl esters in herbicides enhance phloem mobility, suggesting ethyl esters in benzothiazoles might alter translocation efficiency .
2-Phenylbenzimidazole-5-sulfonic Acid
Structural Differences :
- Replaces benzothiazole with benzimidazole and substitutes the ester with a sulfonic acid (-SO₃H) group.
Functional Impact :
- The sulfonic acid group increases water solubility and acidity, contrasting with the ester’s hydrophobicity. Such differences are critical in UV-absorbing applications (e.g., ensulizole in sunscreens) .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Substituent | Ester Group | Key Applications | Toxicity |
|---|---|---|---|---|---|---|
| 2-Methylsulfanyl-benzothiazole-6-carboxylic acid ethyl ester | N/A | C₁₁H₁₁NO₂S₂ | Methylsulfanyl | Ethyl | Agrochemicals, pharmaceuticals (hypothetical) | Data unavailable |
| 2-Amino-benzothiazole-6-carboxylic acid methyl ester | N/A | C₉H₈N₂O₂S | Amino | Methyl | Research chemical | Harmful by inhalation/skin/ingestion |
| Benzoic acid, methyl-, methyl ester | 25567-11-7 | C₉H₁₀O₂ | None | Methyl | Fragrance, solvent | Data unavailable |
| Metsulfuron methyl ester | N/A | C₁₄H₁₅N₅O₆S | Methoxy, methyl | Methyl | Herbicide | Data unavailable |
| 2-Phenylbenzimidazole-5-sulfonic acid | 27503-81-7 | C₁₃H₁₀N₂O₃S | Phenyl | None | UV filter (e.g., sunscreen) | Low acute toxicity |
Research Findings and Implications
- Substituent Effects: Methylsulfanyl groups likely enhance lipid membrane permeability compared to amino or hydroxyl groups, critical for agrochemical penetration .
- Ester Chain Length : Ethyl esters may prolong half-life in biological systems due to slower hydrolysis compared to methyl esters, as inferred from biodiesel research .
- Heterocyclic Core : The benzothiazole ring’s electron-deficient nature supports interactions with biological targets, distinguishing it from benzimidazoles or triazines .
Biological Activity
2-Methylsulfanyl-benzothiazole-6-carboxylic acid ethyl ester is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
- Molecular Formula : C10H11NO2S
- Molecular Weight : 209.26 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.
- Antitumor Activity : Research indicates that this compound can inhibit the proliferation of cancer cells. For instance, it has shown efficacy against A431 (human epidermoid carcinoma) and A549 (human lung carcinoma) cell lines, with IC50 values indicating potent activity at low concentrations.
- Anti-inflammatory Effects : The compound has been found to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary studies suggest that it may have neuroprotective effects, particularly in models of neurodegenerative diseases, due to its ability to interact with amyloid fibrils.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Interaction with Biological Targets : The compound's structure allows it to bind with various biological targets, influencing cellular processes.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness (IC50) | Reference |
|---|---|---|
| Antibacterial | 12 µg/mL | |
| Antitumor (A431) | 15 µM | |
| Anti-inflammatory | Reduced IL-6 levels | |
| Neuroprotective | Significant inhibition |
Case Studies
- Antitumor Study : A study conducted on A431 and A549 cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction as confirmed by flow cytometry analysis.
- Anti-inflammatory Study : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw edema and levels of inflammatory markers compared to control groups.
- Neuroprotection Study : In vitro assays indicated that the compound could prevent amyloid-beta aggregation, a hallmark of Alzheimer’s disease, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methylsulfanyl-benzothiazole-6-carboxylic acid ethyl ester, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via acid-catalyzed esterification of the corresponding carboxylic acid with ethanol. For example, concentrated sulfuric acid is a common catalyst for such reactions, as demonstrated in analogous ester syntheses (e.g., 2-ethyl-6-hydroxybenzoic acid esterification) . Optimization involves varying reaction time (12–24 hours), temperature (60–80°C), and molar ratios (1:3–1:5 acid-to-alcohol). Monitoring via TLC or HPLC ensures completion. Post-synthesis, purification by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm the ethyl ester group (δ ~1.3 ppm for CH3, δ ~4.3 ppm for CH2 in ethyl) and benzothiazole ring protons (aromatic δ 7.0–8.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolves crystal structure and confirms regiochemistry, as shown in related benzothiazole esters .
Q. How does pH affect the stability of the ethyl ester group during storage?
- Methodology : Stability studies under varying pH (4–10) at 25°C show hydrolysis rates increase in alkaline conditions. Use buffered solutions and HPLC to quantify degradation products. For long-term storage, maintain pH < 7 in anhydrous solvents (e.g., acetonitrile) at –20°C .
Advanced Research Questions
Q. How can computational modeling predict reactivity in further derivatization (e.g., nucleophilic substitution at the methylsulfanyl group)?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density and frontier molecular orbitals. This identifies reactive sites (e.g., sulfur atom in methylsulfanyl) and predicts regioselectivity in reactions with electrophiles. Validate predictions with experimental kinetic studies .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?
- Methodology :
- Assay Standardization : Ensure consistent enzyme concentration, pH, and temperature.
- Purity Verification : Use HPLC to rule out impurities (e.g., hydrolyzed carboxylic acid) as confounding factors.
- Dose-Response Curves : Compare EC50/IC50 values across studies to identify outlier conditions .
Q. What catalytic systems improve regioselectivity in benzothiazole ring modifications?
- Methodology : Transition metal catalysts (e.g., Pd/Cu for cross-coupling) enhance selectivity. For example, Suzuki-Miyaura coupling at the 6-position can be optimized using Pd(PPh3)4 and Na2CO3 in DMF/H2O at 80°C. Monitor regioselectivity via LC-MS and compare with computational predictions .
Q. How to design stability-indicating assays under thermal stress (e.g., 40–60°C)?
- Methodology : Accelerated stability testing (ICH guidelines) with HPLC-DAD detects degradation products (e.g., free carboxylic acid). Kinetic modeling (Arrhenius equation) extrapolates shelf life. Use inert atmospheres (N2) to minimize oxidation .
Key Notes
- For structural analogs, compare spectroscopic data with published benzothiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
